molecular formula C11H20ClNO B1432948 3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride CAS No. 1864062-68-9

3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride

Cat. No. B1432948
M. Wt: 217.73 g/mol
InChI Key: VPEDQHHTWVYDPV-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride (DMFBAH) is a compound belonging to the class of organic compounds known as amines. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. DMFBAH has been studied extensively for its potential applications in medicinal chemistry, as well as its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Development of Synthetic Processes : The synthesis of structurally related compounds often involves intricate processes. For example, the development of a practical, efficient, and stereoselective process for the preparation of key intermediates in antibiotic production illustrates the complex synthetic pathways explored in medicinal chemistry (Fleck et al., 2003).

Antimicrobial and Antifungal Potential

  • Screening for Antimicrobial Activities : Research into structurally related compounds has demonstrated potential antimicrobial activities. For instance, the synthesis and evaluation of pyrimidine linked pyrazole heterocyclics for their insecticidal and antibacterial potential highlight the ongoing efforts to discover new antimicrobial agents (Deohate & Palaspagar, 2020).

Synthesis of Derivatives and Their Applications

  • Derivative Synthesis for Biological Activities : The creation of a structurally diverse library through reactions involving butan-1-amine derivatives points to the broad applicability of these compounds in generating new molecules with potential biological activities (Roman, 2013).

Molecular Structure Analysis

  • Crystal Structure Determination : Studies on the crystal structures of butyrate and 1,3-dioxane derivatives provide critical insights into the molecular conformations that could influence the reactivity and interaction of similar compounds with biological targets (Jebas et al., 2013).

Exploration of Chemical Reactivity

  • Investigation into Chemical Reactivity : The specificity of reactions involving cyclopentenones and secondary amines sheds light on the nuanced chemical behavior of similar structures, potentially guiding future synthetic strategies for compounds like 3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride (Gimalova et al., 2008).

properties

IUPAC Name

3,3-dimethyl-1-(5-methylfuran-2-yl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO.ClH/c1-8-5-6-10(13-8)9(12)7-11(2,3)4;/h5-6,9H,7,12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEDQHHTWVYDPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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